molecular formula C12H9FN2O2 B14706666 3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester CAS No. 23723-29-7

3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester

Cat. No.: B14706666
CAS No.: 23723-29-7
M. Wt: 232.21 g/mol
InChI Key: JUOAVMLVMVXXFF-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a pyridinylmethyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 3-pyridinylmethanol in the presence of a fluorinating agent. One common method involves the use of Selectfluor® as a fluorinating reagent . The reaction is carried out under mild conditions, typically at room temperature, to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Pyridinylmethyl alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The ester group allows for better cellular uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester is unique due to the presence of both a fluorine atom and a pyridinylmethyl ester group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

23723-29-7

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

pyridin-3-ylmethyl 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C12H9FN2O2/c13-11-4-10(6-15-7-11)12(16)17-8-9-2-1-3-14-5-9/h1-7H,8H2

InChI Key

JUOAVMLVMVXXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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